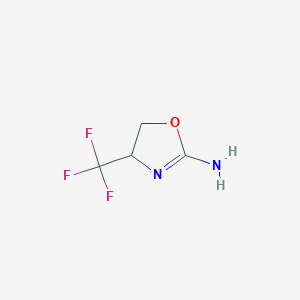

4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-10-3(8)9-2/h2H,1H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPHSJCLRNHUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine plays a crucial role in biochemical reactions, particularly in the modification of oligodeoxynucleotides (ODNs). The compound interacts with various enzymes and proteins, leading to changes in the deoxyribose conformation and local helical structure perturbation for ODN/RNA duplexes. These interactions slightly decrease the thermal stability of ODN/RNA duplexes and improve nuclease resistance. The compound’s trifluoromethyl group is known to enhance the stability and resistance of ODNs, making it a promising candidate for antisense-based therapeutics.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the thermal stability of ODN/RNA duplexes, leading to improved nuclease resistance. Additionally, it has been observed to induce oxidative stress and lipid peroxidation, which can lead to mitochondrial dysfunction and activation of apoptotic pathways. These effects highlight the compound’s potential in modulating cellular processes and its therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group plays a significant role in these interactions, enhancing the compound’s stability and resistance to enzymatic degradation. The compound’s mechanism of action involves the inhibition of specific enzymes and the activation of others, leading to changes in gene expression and cellular function. These molecular interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its effects can diminish over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic benefits but also potential toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective. Understanding these dosage effects is crucial for determining the optimal therapeutic dosage and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s trifluoromethyl group plays a significant role in its metabolic stability and resistance to enzymatic degradation. Studies have shown that the compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation within cells. These interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization signals are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Biological Activity

4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine is a compound of significant interest due to its potential biological activities, particularly as a ligand for trace amine-associated receptors (TAARs). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The oxazoline ring contributes to its structural uniqueness and potential interactions with biological targets.

This compound primarily acts as an agonist for TAAR1. Activation of this receptor has been linked to various neurobiological effects, including modulation of neurotransmitter systems. Specifically, it has been observed to influence the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), pathways critical in cell survival and proliferation .

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound can prevent stress-induced hyperthermia and modulate dopamine-related behaviors in animal models. For instance, studies have shown that TAAR1 activation can lead to increased expression of anti-apoptotic proteins like Bcl-2 in the midbrain .

2. Cytotoxicity and Enzyme Inhibition

In vitro studies have demonstrated that derivatives of this compound exhibit moderate cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. Additionally, some studies suggest potential inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), which are implicated in inflammatory processes .

Case Study 1: Neuroprotective Effects

A study involving mice demonstrated that administration of a TAAR1 agonist led to significant neuroprotective effects against chemically induced apoptosis. The agonist increased Bcl-2 levels while decreasing pro-apoptotic markers, highlighting the potential therapeutic applications of this compound in neurodegenerative diseases .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. Results indicated that specific structural modifications enhanced cytotoxicity against MCF-7 cells, suggesting that the trifluoromethyl group plays a crucial role in enhancing biological activity through improved binding affinity to cellular targets .

Data Summary

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound exhibits potential as a ligand for various receptors, including trace amine-associated receptor 1 (TAAR1). Its structural features allow it to interact with neurotransmitter systems, making it a candidate for the development of new therapeutic agents for neurological disorders .

Case Study:

A study highlighted the pharmacological effects of 4-(trifluoromethyl)-4,5-dihydrooxazol-2-amine derivatives on monoamine transporters. It demonstrated that these compounds could modulate dopamine and serotonin levels in vitro, suggesting their utility in treating conditions such as depression and anxiety disorders .

Materials Science

Synthesis of Functional Materials:

The compound serves as a building block in the synthesis of functional materials, particularly in the creation of polymers with enhanced properties. Its trifluoromethyl group contributes to increased chemical stability and hydrophobicity, making it suitable for applications in coatings and adhesives.

| Property | Description |

|---|---|

| Chemical Stability | Enhanced due to trifluoromethyl substitution |

| Hydrophobicity | Suitable for water-resistant applications |

| Polymer Compatibility | Can be integrated into various polymer matrices |

Psychoactive Substance Research

Emerging Research:

this compound has been studied as a new psychoactive substance (NPS). Its structural similarity to known stimulants raises concerns regarding potential abuse and health risks. Investigations have shown that it can induce stimulant-like effects similar to those of amphetamines .

Case Study:

A risk assessment report indicated that this compound was involved in several cases of intoxication, highlighting its psychoactive properties. The report detailed instances where the compound was detected alongside other substances in post-mortem analyses, emphasizing the need for further research into its safety profile and effects on human health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.